- Metal-Free Direct Transformation of Aryl Boronic Acid to Primary Amines, European Journal of Organic Chemistry, 2022, 2022(27),
Cas no 95-69-2 (4-Chloro-2-methylaniline)
4-Chloro-2-methylaniline Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-2-methylaniline
- 4-Chloro-o-Toluidine
- fast red TR base
- 2-Amino-5-chlorotoluene
- 2-AMINO-5-CHLORTOLUENE
- 2-methyl-4-chloroaniline
- 1-AMINO-4-CHLORO-6-METHYLBENZENE
- 4-Chloro-6-methylaniline
- 4-CHLORO-O-METHYLANILINE
- 4-chloro-2-methylbenzenamine
- 1-amino-2-methyl-4-chlorobenzene
- 2-methyl-4-chloro-aniline
- 4-CHLOR-2-METHYLANILIN
- 5-chloro-2-amino-toluene
- BENZENAMINE,4-CHLORO-2-METHYL-
- Deval Red TR
- devalredk
- Fast Red TR
- fastredtr11
- Ipsilon
- N-(4-chloro-2-methylphenyl)picolinamide
- p-chloro-o-methylaniline
- RED TR BASE
- redbasentr
- 5-Chloro-2-aminotoluene
- azoene fast red tr base
- Benzenamine, 4-chloro-2-methyl-
- p-Chloro-o-toluidine
- Kambamine Red TR
- 4-Chloro-2-toluidine
- Deval Red K
- Red Base NTR
- Red Base Ciba IX
- Red Base Irga IX
- Kako Red TR Base
- Fast Red Base TR
- o-Toluidine, 4-chloro-
- Daito Red Base TR
- Fast Red Tr11
- Fast Red TRO Base
- Mitsui Red TR Base
- Fast Red 5CT Base
- 4-Chloro-2-methylbenzenamine (ACI)
- o-Toluidine, 4-chloro- (8CI)
- (4-Chloro-2-methylphenyl)amine
- 2-Methyl-4-chlorobenzenamine
- 3-Chloro-6-aminotoluene
- Fast Red TR-T Base
- NSC 4979
- Sanyo Fast Red TR Base
- 4-Chloro-2-methylaniline,98%
-
- MDL: MFCD00007842
- Inchi: 1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
- InChI Key: CXNVOWPRHWWCQR-UHFFFAOYSA-N
- SMILES: ClC1C=C(C)C(N)=CC=1
- BRN: 878505
Computed Properties
- Exact Mass: 141.03500
- Monoisotopic Mass: 141.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 94.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 26
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Flake crystalline to brown liquid.
- Density: 1.19 g/mL at 25 °C(lit.)
- Melting Point: 24-27 °C (lit.)
- Boiling Point: 241 °C(lit.)
- Flash Point: Fahrenheit: 255.2 ° f
Celsius: 124 ° c - Refractive Index: n20/D 1.583(lit.)
- PSA: 26.02000
- LogP: 2.81180
- FEMA: 3596
- Solubility: Not determined
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
4-Chloro-2-methylaniline Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301,H311,H331,H341,H350,H410
- Warning Statement: P201,P261,P273,P280,P301+P310,P311
- Hazardous Material transportation number:UN 2239 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 45-23/24/25-50/53-68
- Safety Instruction: S53-S45-S60-S61
- FLUKA BRAND F CODES:8-10
- RTECS:XU5000000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R23/24/25; R45; R50/53; R68
4-Chloro-2-methylaniline Customs Data
- HS CODE:2921430090
- Customs Data:
China Customs Code:
2921430090Overview:
2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union
Summary:
HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Chloro-2-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 590711-10G |
4-Chloro-2-methylaniline |
95-69-2 | 10g |
¥554.01 | 2023-12-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 46282-250MG |
4-Chloro-2-methylaniline |
95-69-2 | analytical standard | 250MG |
¥411.79 | 2022-02-23 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-500g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 500g |
¥1,859.00 | 2022-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019761-100g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 100g |
¥250 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019761-25g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 25g |
¥68 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019761-500g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 500g |
¥1186 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-5g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 5g |
¥31.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-25g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 25g |
¥99.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-100g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 100g |
¥388.00 | 2022-09-02 | |
| TRC | C349800-5g |
4-Chloro-2-methylaniline |
95-69-2 | 5g |
$ 59.00 | 2023-09-08 |
4-Chloro-2-methylaniline Production Method
Production Method 1
Production Method 2
- C-H chlorination of (hetero)anilines via photo/organo co-catalysis, Organic & Biomolecular Chemistry, 2022, 20(26), 5319-5324
Production Method 3
1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
- Room-temperature copper-catalyzed electrophilic amination of arylcadmium iodides with ketoximes, Journal of the Iranian Chemical Society, 2021, 18(11), 3119-3125
Production Method 4
- Magnetically separable core-shell iron oxide@nickel nanoparticles as high-performance recyclable catalysts for chemoselective reduction of nitroaromatics, Catalysis Science & Technology, 2015, 5(1), 286-295
Production Method 5
- Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol - water mixtures., IOSR Journal of Applied Chemistry, 2013, 4(1), 38-43
Production Method 6
- Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal Oxides, Catalysis Letters, 2010, 137(3-4), 190-201
Production Method 7
- Functionalized SBA-15 and its Catalytic Applications in Selective Organic Transformations, Catalysis Surveys from Asia, 2008, 12(2), 114-130
Production Method 8
- Co2(CO)8 as novel and water-tolerant reagent for the conversion of azides to amines in aqueous media, Chemistry Letters, 2005, 34(3), 340-341
Production Method 9
1.2 Solvents: Ethyl acetate ; 30 min, rt
- Nitroarene reduction using Raney nickel alloy with ammonium chloride in water, Canadian Journal of Chemistry, 2003, 81(3), 197-198
Production Method 10
Production Method 11
1.2 Reagents: Lithium aluminum hydride Catalysts: Palladium Solvents: Tetrahydrofuran
- One-pot chemoselective reductive alkylation of nitroarenes: a new general method of synthesis of alkylanilines, Tetrahedron, 1987, 43(18), 4221-6
Production Method 12
- Azasulfonium salts. Intermediates in a general procedure for the alkylation of aromatic amines, Journal of the American Chemical Society, 1974, 96(17), 5487-95
Production Method 13
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
- Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structure, Journal of Chemical Sciences (Berlin, 2022, 134(4),
Production Method 14
- In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenes, Sustainable Chemistry and Pharmacy, 2022, 29,
Production Method 15
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
- High yielding electrophilic amination with lower order and higher order organocuprates: Application of acetone O-(4-chlorophenylsulfonyl)oxime in the construction of the C-N bond at room temperature, Synthetic Communications, 2021, 51(14), 2077-2087
Production Method 16
- Copper-Mediated monochlorination of anilines and nitrogen-containing heterocycles, Synthetic Communications, 2018, 48(20), 2708-2714
Production Method 17
1.2 Reagents: Ammonium chloride Solvents: Water
- Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds, Nature Chemistry, 2017, 9(7), 681-688
Production Method 18
1.2 Reagents: Sodium borohydride ; 2 h, rt
1.3 Reagents: Water ; rt
- Para-Selective Halogenation of Nitrosoarenes with Copper(II) Halides, Organic Letters, 2015, 17(24), 6210-6213
Production Method 19
- PdCu nanoparticles supported on graphene: an efficient and recyclable catalyst for reduction of nitroarenes, Tetrahedron, 2014, 70(36), 6100-6105
Production Method 20
1.2 Reagents: Sulfuric acid , Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
- Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity, Pharma Chemica, 2014, 6(6), 411-417
Production Method 21
- Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory, Journal of the American Chemical Society, 2012, 134(44), 18253-18256
Production Method 22
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids, Beilstein Journal of Organic Chemistry, 2012, 8, 744-748
Production Method 23
1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C
1.3 Reagents: Iron , Hydrochloric acid Solvents: Water ; 10 min, rt; 10 min, rt
1.4 Reagents: Sodium carbonate ; pH 8 - 9
- Synthesis of 6-chloro-3-aminotoluene-4-sulfonic acid by direct nitration of o-chlorotoluene, Huaxue Yanjiu Yu Yingyong, 2011, 23(9), 1273-1274
Production Method 24
- Halide ion trapping of nitrenium ions formed in the Bamberger rearrangement of N-arylhydroxylamines. Lifetime of the parent phenylnitrenium ion in water, Canadian Journal of Chemistry, 1996, 74(7), 1321-1328
Production Method 25
- Stereoselectivity in central analgesic action of tocainide and its analogs, Chirality, 1993, 5(3), 135-42
Production Method 26
Production Method 27
- A new approach to the synthesis of N-arylated aromatic amines - a novel carbazole synthesis, Journal of the Chemical Society of Pakistan, 1981, 3(1), 31-3
4-Chloro-2-methylaniline Raw materials
- 5-Chloro-2-nitrotoluene
- (4-chloro-2-methylphenyl)boronic acid
- Magnesium(1+), bromo-
- Methylmagnesium Chloride (3M in THF)
- N-(o-Tolyl)hydroxylamine
- 1-azido-4-chloro-2-methylbenzene
- 2-Nitrosotoluene
- o-Methylacetanilide
- 4-Chloro-2-methylphenylmagnesium bromide
4-Chloro-2-methylaniline Preparation Products
4-Chloro-2-methylaniline Suppliers
4-Chloro-2-methylaniline Related Literature
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Aminotoluenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Toluenes Aminotoluenes
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on 4-Chloro-2-methylaniline
Introduction to 4-Chloro-2-methylaniline (CAS No. 95-69-2)
4-Chloro-2-methylaniline, also known by its CAS number 95-69-2, is a versatile organic compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its aromatic structure, featuring a benzene ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position, along with an amino group. The unique combination of these functional groups endows 4-Chloro-2-methylaniline with a range of chemical properties that make it an important intermediate in various synthetic processes.
In recent years, the study of 4-Chloro-2-methylaniline has gained considerable attention due to its potential in the development of novel drugs and materials. Researchers have explored its reactivity and derivatization potential, leading to the synthesis of a wide array of compounds with diverse biological activities. For instance, 4-Chloro-2-methylaniline has been used as a starting material in the synthesis of antifungal agents, anticancer drugs, and other pharmaceuticals.
The chemical structure of 4-Chloro-2-methylaniline allows for facile functionalization through various chemical reactions. One notable application is its use in the preparation of dyes and pigments. The presence of the amino group makes it an excellent substrate for diazotization reactions, which are crucial in the synthesis of azo dyes. These dyes find extensive use in the textile and printing industries due to their vibrant colors and stability.
In the pharmaceutical industry, 4-Chloro-2-methylaniline has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have demonstrated its utility in the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. The ability to modify the structure of 4-Chloro-2-methylaniline through substitution reactions allows for fine-tuning of pharmacological properties, enhancing drug efficacy and reducing side effects.
The environmental impact of chemicals is an increasingly important consideration in their development and application. Research on the biodegradability and ecotoxicity of 4-Chloro-2-methylaniline has shown that it can be metabolized by certain microorganisms under specific conditions. This finding is significant for ensuring sustainable practices in chemical manufacturing and waste management.
Safety is another critical aspect when handling 4-Chloro-2-methylaniline. While it is not classified as a hazardous substance under current regulations, proper handling procedures should be followed to minimize exposure risks. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during laboratory work involving this compound. Additionally, adequate ventilation is essential to prevent inhalation of vapors.
The physical properties of 4-Chloro-2-methylaniline, including its melting point (70-71°C) and boiling point (195°C), make it suitable for various industrial processes. Its solubility in organic solvents like ethanol and acetone facilitates its use in synthetic reactions and purification steps. These properties are crucial for optimizing reaction conditions and ensuring high yields in large-scale production.
In conclusion, 4-Chloro-2-methylaniline (CAS No. 95-69-2) is a valuable compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and reactivity make it an essential intermediate in the synthesis of dyes, pigments, and bioactive molecules. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in modern scientific endeavors.
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